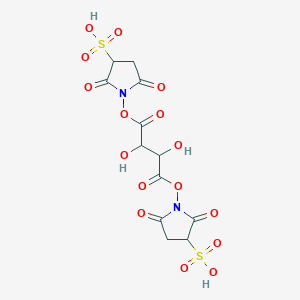

Bis(sulfosuccinimidyl)tartrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Bis(sulfosuccinimidyl) suberate (BS3), a related compound, has been used in cross-linking analysis of proteins . It was found to be more suitable for detecting intra-membrane Aβ oligomers and extra-membrane Aβ oligomers states compared to a previously reported Aβ cross-linking agent, glutaraldehyde .Aplicaciones Científicas De Investigación

Protein Crosslinking

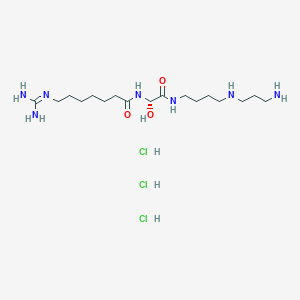

BS3 is a homobifunctional, water-soluble, non-cleavable, and membrane impermeable crosslinker . It contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . This makes it particularly useful in protein-related applications as it can react with the primary amines on the side chain of lysine residues and the N-terminus of polypeptide chains .

Stabilizing Protein-Protein Interactions

BS3 can be used to stabilize protein-protein interactions for further analysis . This is particularly useful in the study of complex biological systems where understanding the interaction between different proteins is crucial.

Immunoprecipitation

Immunoprecipitation is a technique that allows for the purification of a protein . BS3 can be used in this process to crosslink proteins, which can then be precipitated out of solution .

Crosslinking Mass Spectrometry

BS3 can also be used in crosslinking mass spectrometry . This technique allows for the identification of crosslinked peptides, providing valuable information about protein-protein interactions and protein complex structures .

Analysis of Amyloid-β Peptide Behavior

BS3 has been used in the study of the behavior of amyloid-β peptide in solution and in phospholipid membranes . In this study, BS3 was used to cross-link Aβ1–42 oligomers prior to electrophoresis . It was found that BS3 is more suitable for detecting intra-membrane Aβ oligomers and extra-membrane Aβ oligomers states .

Alzheimer’s Disease Research

The study of amyloid-β peptide behavior using BS3 has implications for Alzheimer’s disease research . Alzheimer’s disease is characterized by the extracellular deposition of neuritic plaques that are mainly composed of amyloid-β peptide . Therefore, understanding the behavior of this peptide can provide valuable insights into the disease process .

Safety and Hazards

Mecanismo De Acción

Target of Action

Bis(sulfosuccinimidyl)tartrate, also known as BS3, is primarily used as a crosslinker in biological research . Its primary targets are proteins, specifically the primary amines found in proteins . These primary amines are typically located on the side chains of lysine residues and at the N-terminus of each polypeptide .

Mode of Action

BS3 contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . These NHS esters react with primary amines at pH 7-9 to form stable amide bonds, while releasing N-hydroxysulfosuccinimide . This reaction allows BS3 to covalently link two protein molecules together, thereby “crosslinking” them .

Biochemical Pathways

The primary biochemical pathway affected by BS3 is protein-protein interaction. By crosslinking proteins, BS3 can alter the structure and function of protein complexes . This can have downstream effects on any biological processes that involve these proteins.

Pharmacokinetics

It’s worth noting that bs3 is water-soluble, which can influence its distribution within a sample .

Result of Action

The crosslinking action of BS3 can have several results. For one, it can stabilize protein-protein interactions, making them easier to study . For example, BS3 has been used to cross-link Aβ1–42 oligomers, aiding in the detection of intra-membrane and extra-membrane Aβ oligomers .

Action Environment

The action of BS3 can be influenced by several environmental factors. For instance, the pH of the environment can affect the reactivity of BS3, as its NHS esters react with primary amines at pH 7-9 . Additionally, because BS3 is water-soluble and charged, it cannot freely pass through cellular membranes, making it an ideal crosslinker for cell surface proteins .

Propiedades

IUPAC Name |

1-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-2,3-dihydroxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O16S2/c15-5-1-3(31(23,24)25)9(19)13(5)29-11(21)7(17)8(18)12(22)30-14-6(16)2-4(10(14)20)32(26,27)28/h3-4,7-8,17-18H,1-2H2,(H,23,24,25)(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQBUTMELIQJNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)O)O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O16S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922748 |

Source

|

| Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(sulfosuccinimidyl)tartrate | |

CAS RN |

118674-04-7 |

Source

|

| Record name | Bis(sulfosuccinimidyl)tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118674047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.